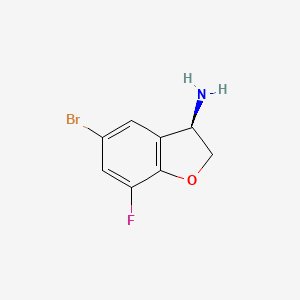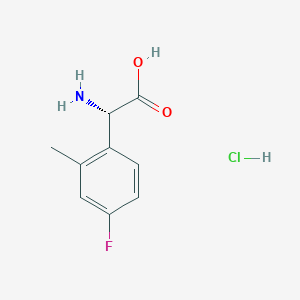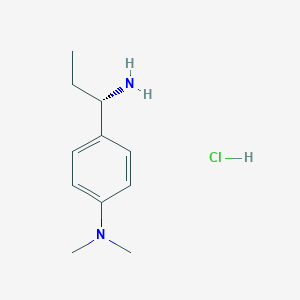
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl typically involves the reaction of 4-(dimethylamino)benzaldehyde with (S)-1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often stereospecific, with the (S)-enantiomer exhibiting distinct biological effects compared to its ®-counterpart.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-Aminopropyl phosphonic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is unique due to its specific structural features and stereochemistry, which confer distinct biological and chemical properties. Compared to similar compounds, it exhibits unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19ClN2 |
|---|---|
Peso molecular |
214.73 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(12)9-5-7-10(8-6-9)13(2)3;/h5-8,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |
Clave InChI |
BPHYVILUJLJTLR-MERQFXBCSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
SMILES canónico |
CCC(C1=CC=C(C=C1)N(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

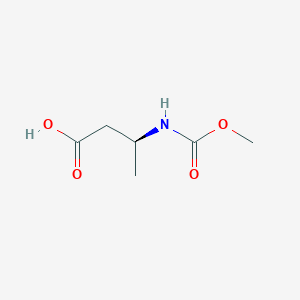
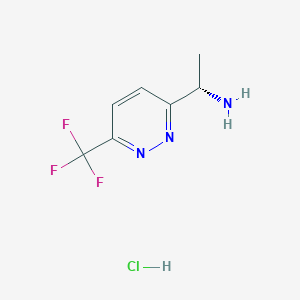
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)

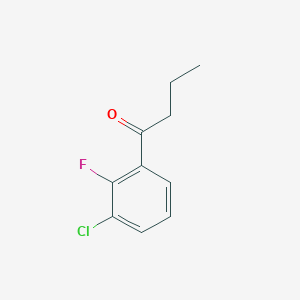
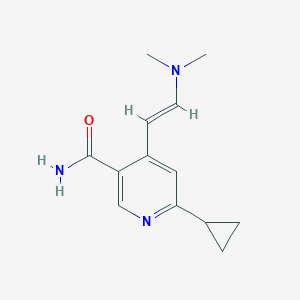
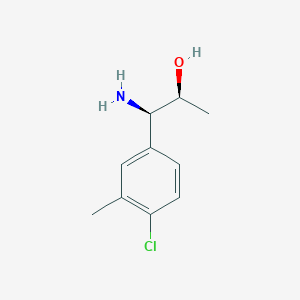
![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)

